molecular formula C9H14OS3 B1236941 Ajoene CAS No. 92284-99-6

Ajoene

Cat. No.: B1236941
CAS No.: 92284-99-6
M. Wt: 234.4 g/mol
InChI Key: IXELFRRANAOWSF-FNORWQNLSA-N
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Description

Ajoene is an organosulfur compound derived from garlic (Allium sativum). It is a colorless liquid that contains sulfoxide and disulfide functional groups. The name “this compound” is derived from “ajo,” the Spanish word for garlic. This compound is found as a mixture of up to four stereoisomers, which differ in terms of the stereochemistry of the central alkene (E- vs Z-) and the chirality of the sulfoxide sulfur (R- vs S-) .

Mechanism of Action

Target of Action

Ajoene, a compound found in garlic, primarily targets the protein vimentin . Vimentin is a type III intermediate filament protein that is responsible for maintaining cell shape and integrity . This compound covalently binds to vimentin via a disulfide linkage at Cys-328 , a cysteine residue exposed at the termini of the vimentin tetramer .

Mode of Action

This compound interacts with its target, vimentin, by S-thiolating the reactive cysteine residues in the protein . This interaction disrupts the vimentin filament network, which contributes to the anti-metastatic activity of this compound in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to exert its antioxidant function through the activation of Nrf2 , which regulates GCL expression and increases GSH levels . This compound also induces misfolded proteins and triggers ER stress, which activates the UPR and mobilizes autophagy machinery to remove misfolded protein aggregates .

Pharmacokinetics

It is known that this compound is most stable and most abundant in macerate of garlic (chopped garlic in edible oil) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound has multiple effects at the molecular and cellular level. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis . This compound also prevents cell death, GSH depletion, and hydrogen peroxide production elicited by tert-butylhydroperoxide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, when garlic is crushed or finely chopped, allicin is released, which subsequently forms this compound when the material is dissolved in various solvents including edible oils . The organosulfur components in garlic-derived compounds, including this compound, are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation when exposed to unfavorable circumstances like high temperatures, light, and oxygen .

Biochemical Analysis

Biochemical Properties

Ajoene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the release of superoxide, functioning as an antioxidant . It also interacts with platelet proteins, preventing blood clot formation, which highlights its antithrombotic properties . Additionally, this compound has been shown to disrupt quorum sensing in bacteria, thereby inhibiting bacterial communication and biofilm formation .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been shown to attenuate the growth of certain cancer cell lines by inducing apoptosis and modulating caspase activity . This compound also influences cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses . Furthermore, this compound affects cellular metabolism by inhibiting cholesterol biosynthesis through its action on 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to thiol residues in proteins, forming disulfide linkages that alter protein function . This compound also induces apoptosis in cancer cells by generating reactive oxygen species (ROS), which activate mitogen-activated protein kinases (MAPKs) and lead to the degradation of poly(ADP-ribose) polymerase (PARP)-1 . Additionally, this compound inhibits protein prenylation, affecting the mevalonate pathway and reducing cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is most stable in oil-macerated garlic preparations and can degrade over time when exposed to light and oxygen . Long-term studies have shown that this compound maintains its biological activity, including its anticancer and antimicrobial properties, over extended periods . Its stability and efficacy can be influenced by storage conditions and preparation methods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as reducing oxidative stress and inflammation . At higher doses, this compound can cause adverse effects, including cytotoxicity and apoptosis in certain cell types . Studies have shown that this compound’s proapoptotic and antiproliferative effects are dose-dependent, with higher doses leading to increased cell death .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as HMG-CoA reductase, inhibiting cholesterol biosynthesis . This compound also affects the JAK/STAT3 and SMADs/FoxO signaling pathways, which are involved in muscle protein degradation and inflammation . These interactions highlight this compound’s role in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily found in oil-macerated garlic products and is absorbed into the bloodstream upon ingestion . This compound interacts with transport proteins and is distributed to different tissues, where it exerts its biological effects . Its distribution is influenced by factors such as the polarity of the solvent system and the reaction conditions during processing .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It has been shown to localize to the mitochondria, where it induces apoptosis by generating ROS and activating MAPKs . This compound also targets the cytoskeleton, disrupting the vimentin network and inhibiting cancer cell migration . These localization patterns are crucial for this compound’s therapeutic effects and highlight its potential as a targeted treatment for various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ajoene can be synthesized through a series of chemical reactions starting from allicin, another sulfur-containing compound found in garlic. The synthetic route involves the fragmentation of allicin to form 2-propenesulfenic acid and thioacrolein, which then react with another allicin molecule to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of garlic pulp or garlic extract, followed by mixing with animal lipid and heating to obtain this compound. This method is suitable for large-scale production and yields a high concentration of this compound .

Chemical Reactions Analysis

Types of Reactions: Ajoene undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of this compound involves the conversion of its sulfide moiety to a sulfoxide, a characteristic chemical function in this compound .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include alkyl dibromides and selenium-containing intermediates. The final oxidation step involves the use of hydrogen peroxide to cleave the selenium moiety and form the terminal carbon-carbon double bond .

Major Products: The major products formed from the reactions of this compound include various organosulfur compounds, such as sulfoxides and disulfides .

Properties

IUPAC Name

(E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXELFRRANAOWSF-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSSC=CCS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSS/C=C/CS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318485
Record name (E)-Ajoene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92284-99-6, 92285-01-3
Record name (E)-Ajoene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92284-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ajoene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092284996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ajoene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Ajoene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AJOENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36UK64JYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of ajoene?

A1: this compound exerts its biological effects primarily by S-thiolation, a process involving the formation of a disulfide bond between this compound and cysteine residues on target proteins. [, , , ] This modification can alter protein conformation, disrupt protein-protein interactions, and modulate enzymatic activity, ultimately influencing various cellular processes. [, , , ]

Q2: Which cellular pathways are affected by this compound's S-thiolation activity?

A2: this compound's S-thiolation activity has been shown to impact several critical cellular pathways, including:

  • Apoptosis: this compound induces apoptosis (programmed cell death) in various cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins. [, , , ]
  • Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, inhibiting the proliferation of cancer cells. [, ] This effect is likely mediated by modulating cell cycle regulatory proteins like cyclin B1 and p34(cdc2). []
  • Unfolded Protein Response (UPR): this compound targets protein folding in the endoplasmic reticulum (ER) of cancer cells, leading to ER stress and activation of the UPR. [, ] This can result in the accumulation of misfolded proteins, ultimately triggering cell death. [, ]
  • Inflammatory Response: this compound exhibits anti-inflammatory effects by dampening the expression of pro-inflammatory cytokines like IL1β, IL6, and IL12β, while upregulating the anti-inflammatory cytokine IL10. [] This effect is partially mediated by inhibiting the activity of STAT3 and COX2, key regulators of inflammation. []
  • Oxidative Stress: this compound has been shown to interact with glutathione reductase (GR) and trypanothione reductase (TR), key enzymes involved in maintaining cellular redox balance. [] This interaction can potentially disrupt thiol metabolism and increase oxidative stress within cells, contributing to its cytotoxic effects. [, ]

Q3: How does this compound specifically target cancer cells?

A3: While the exact mechanisms underlying this compound's selectivity towards cancer cells remain to be fully elucidated, several hypotheses have been proposed:

  • Upregulated Targets: Some of this compound's protein targets, such as certain heat shock proteins and proteasome subunits, are often overexpressed in cancer cells, potentially enhancing its anti-cancer activity. [, ]

Q4: What is the chemical structure of this compound?

A4: this compound exists as two isomers, (E)-ajoene and (Z)-ajoene, differing in the configuration around the central double bond. Both isomers share the same molecular formula (C9H14OS3) and molecular weight (222.38 g/mol). [, , ]

Q5: What are the key structural features contributing to this compound's biological activity?

A5: The vinyl disulfide/sulfoxide core of this compound is essential for its biological activity, particularly its ability to S-thiolate cysteine residues. [] Replacing the vinyl disulfide with other functional groups significantly reduces or abolishes its activity. [] The allyl group adjacent to the sulfoxide moiety is also crucial for activity, as its substitution with other groups diminishes potency. []

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